N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide
Description
N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide is a heterocyclic compound featuring:
- A triazolo[4,3-a]quinazolin-5-one core, which integrates fused triazole and quinazoline rings.
- A 3-methylbutyl substituent at position 4 of the triazoloquinazoline ring.
- A sulfanyl acetamide bridge linking the core to a 3,5-dimethoxyphenyl group.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-15(2)9-10-28-22(31)19-7-5-6-8-20(19)29-23(28)26-27-24(29)34-14-21(30)25-16-11-17(32-3)13-18(12-16)33-4/h5-8,11-13,15H,9-10,14H2,1-4H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLFHGXLEUSJCAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazoloquinazoline core, followed by the introduction of the 3,5-dimethoxyphenyl and 3-methylbutyl groups. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace certain groups with others, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Literature
The target compound shares structural motifs with derivatives reported in recent studies. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Differences and Implications
A. Substituent Effects on Lipophilicity and Bioavailability
- Target Compound : The 3-methylbutyl group (branched alkyl) increases lipophilicity compared to shorter alkyl chains (e.g., ethyl in ) or aromatic substituents (e.g., 4-methylphenyl in ). This may enhance membrane permeability but reduce aqueous solubility.
- Methoxy vs.
B. Electronic and Steric Effects
- Pyridinyl vs. Alkyl/Aryl Groups : The pyridinyl substituents in and introduce nitrogen atoms capable of hydrogen bonding, which may improve target affinity (e.g., kinase or enzyme inhibition). In contrast, the target compound’s 3-methylbutyl group provides steric bulk, possibly favoring interactions with hydrophobic binding pockets.
- Triazoloquinazoline vs. Triazole Core : The fused triazoloquinazoline core in the target compound offers a planar, conjugated system that may enhance π-π stacking with aromatic residues in biological targets, compared to simpler triazole derivatives .
Research Findings and Hypotheses
While specific biological data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:
- Antimicrobial Potential: Triazole derivatives with pyridinyl groups (e.g., ) have shown antimicrobial activity, suggesting the target compound’s sulfanyl acetamide bridge and dimethoxyphenyl group may confer similar properties.
- Agrochemical Applications : The ethyl and pyridinyl substituents in are structurally aligned with fungicides (e.g., oxadixyl in ), hinting at possible agrochemical utility for the target compound.
- Kinase Inhibition : The triazoloquinazoline core resembles kinase inhibitors (e.g., gefitinib), where electron-rich heterocycles interact with ATP-binding pockets. The 3-methylbutyl group may optimize hydrophobic interactions .
Biological Activity
N-(3,5-dimethoxyphenyl)-2-{[4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure characterized by:
- A dimethoxyphenyl moiety
- A triazoloquinazoline core
- A sulfanyl linkage
This structural diversity suggests multiple potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including:
- Antitumor effects
- Anti-inflammatory properties
- Antioxidant activity
Antitumor Activity
Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- In vitro assays demonstrated significant cytotoxicity against human lung and breast cancer cells.
- The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G2/M phase.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects:
- It significantly reduced the production of pro-inflammatory cytokines in macrophage cultures.
- Animal models showed decreased edema and inflammation markers when treated with this compound.
Antioxidant Activity
The antioxidant potential of the compound was assessed through various assays:
- The DPPH radical scavenging assay indicated a strong ability to neutralize free radicals.
- This activity may contribute to its protective effects against oxidative stress-related diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity in lung cancer cell lines with an IC50 value of 12 µM. |
| Study 2 | Reported anti-inflammatory effects in murine models with a reduction in paw swelling by 40% at a dose of 10 mg/kg. |
| Study 3 | Showed antioxidant activity with an IC50 of 15 µM in DPPH scavenging assays. |
These findings suggest that this compound has promising therapeutic potential across multiple disease states.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
